SYK Inhibitory Potency: TAK-659 vs. Fostamatinib, Entospletinib & Cerdulatinib
TAK-659 demonstrates the highest SYK inhibitory potency among clinically evaluated SYK inhibitors in cell-free enzymatic assays. TAK-659 inhibits SYK with an IC50 of 3.2 nM , compared to fostamatinib (R406 active metabolite) at 41 nM , entospletinib (GS-9973) at 7.7 nM , and cerdulatinib at 32 nM . This represents a 12.8-fold greater potency than the FDA-approved SYK inhibitor fostamatinib and a 2.4-fold improvement over entospletinib, enabling lower effective concentrations in target-engagement studies.
| Evidence Dimension | SYK enzymatic IC50 (cell-free biochemical assay) |
|---|---|
| Target Compound Data | 3.2 nM |
| Comparator Or Baseline | Fostamatinib (R406): 41 nM; Entospletinib: 7.7 nM; Cerdulatinib: 32 nM |
| Quantified Difference | TAK-659 is 12.8-fold more potent than fostamatinib, 2.4-fold more potent than entospletinib, and 10-fold more potent than cerdulatinib |
| Conditions | Cell-free kinase inhibition assay (purified recombinant SYK enzyme) |
Why This Matters
Higher intrinsic potency enables lower compound consumption per experiment, reducing procurement costs per data point and contributing to dose-sparing advantages in in vivo studies.
- [1] Huck, J., et al. (2014). Antitumor activity of inhibiting SYK kinase with TAK-659, an investigational agent, in DLBCL models. Journal of Clinical Oncology, 32(15_suppl), 8580. View Source
- [2] Ace Therapeutics. Cerdulatinib hydrochloride Datasheet. SYK IC50 = 32 nM. View Source
